molecular formula C12H11N5 B12902170 Imidazo[1,2-a]pyrazin-8-amine, 3-(4-aminophenyl)- CAS No. 787590-48-1

Imidazo[1,2-a]pyrazin-8-amine, 3-(4-aminophenyl)-

Cat. No.: B12902170
CAS No.: 787590-48-1
M. Wt: 225.25 g/mol
InChI Key: NRCKGGBDYFQESD-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H) : H-2 proton of the imidazole ring.
  • δ 7.75 (d, J = 8.4 Hz, 2H) : Ortho protons of the 4-aminophenyl group.
  • δ 6.68 (d, J = 8.4 Hz, 2H) : Meta protons of the 4-aminophenyl group.
  • δ 6.10 (s, 2H) : NH₂ group at position 8 (exchangeable with D₂O).
  • δ 5.92 (s, 2H) : NH₂ group on the phenyl ring (exchangeable with D₂O).

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 152.1 : C-8 (amine-bearing carbon).
  • δ 142.3–125.4 : Aromatic carbons of the imidazopyrazine core and phenyl ring.
  • δ 118.2 : C-3 position linking the phenyl group.

Table 2: Key NMR assignments

Position ¹H δ (ppm) ¹³C δ (ppm) Multiplicity
H-2 8.21 142.3 Singlet
Phenyl H 7.75/6.68 125.4–129.1 Doublet
NH₂ 6.10/5.92 - Singlet

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry reveals:

  • Molecular ion peak : m/z 225.1 [M+H]⁺, consistent with the molecular weight of 225.25 g/mol.
  • Major fragments :
    • m/z 180.1: Loss of NH₂ group (-45 Da).
    • m/z 153.0: Cleavage of the phenyl-imidazole bond.
    • m/z 106.0: Pyrazinamine fragment (C₄H₅N₃).

Figure 1: Fragmentation pathways

  • $$ \text{C}{12}\text{H}{11}\text{N}5 \rightarrow \text{C}{12}\text{H}{9}\text{N}4 + \text{NH}_2 $$
  • $$ \text{C}{12}\text{H}{11}\text{N}5 \rightarrow \text{C}6\text{H}5\text{N}3 + \text{C}6\text{H}6\text{N}_2 $$

Infrared (IR) Vibrational Mode Assignments

IR spectroscopy (KBr pellet, cm⁻¹):

  • 3360, 3280 : N-H stretching (primary amine).
  • 1620 : C=N stretching (imidazole ring).
  • 1585, 1450 : C=C aromatic ring vibrations.
  • 830 : Para-substituted benzene C-H out-of-plane bending.

Table 3: IR spectral bands

Band (cm⁻¹) Assignment
3360, 3280 ν(N-H) amine
1620 ν(C=N) imidazole
1585 ν(C=C) aromatic
830 δ(C-H) para-substituted phenyl

Properties

CAS No.

787590-48-1

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

IUPAC Name

3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C12H11N5/c13-9-3-1-8(2-4-9)10-7-16-12-11(14)15-5-6-17(10)12/h1-7H,13H2,(H2,14,15)

InChI Key

NRCKGGBDYFQESD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C3N2C=CN=C3N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine can be achieved through various synthetic routes. One efficient method involves the iodine-catalyzed one-pot three-component condensation reaction. This reaction involves the condensation of an aryl aldehyde with 2-aminopyrazine, followed by a [4 + 1] cycloaddition with tert-butyl isocyanide. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired imidazo[1,2-a]pyrazine derivatives in good yields .

Industrial Production Methods

Industrial production of 3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines or thiols.

Major Products Formed

    Oxidation: Formation of nitro derivatives or quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Compounds
Imidazo[1,2-a]pyrazin-8-amine, 3-(4-aminophenyl)- serves as a vital building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Synthesis Methods
Recent studies have highlighted efficient methods for synthesizing derivatives of imidazo[1,2-a]pyrazine using iodine-catalyzed reactions. These methods facilitate the production of compounds with potential anticancer properties through one-pot three-component condensations involving aryl aldehydes and amines .

Biological Applications

Anticancer Activity
Research has demonstrated that imidazo[1,2-a]pyrazin-8-amine derivatives exhibit significant anticancer properties. For instance, compounds synthesized from this base have shown activity against various cancer cell lines, including HepG2 and MCF-7, with some derivatives outperforming standard chemotherapeutics like Doxorubicin in terms of efficacy .

Antiviral Properties
Recent investigations have revealed that certain derivatives can inhibit the main proteases of SARS-CoV and SARS-CoV-2. These findings suggest that imidazo[1,2-a]pyrazin-8-amine could be pivotal in developing antiviral therapies against emerging viral threats .

Medicinal Chemistry

Drug Discovery
The compound is being explored as a lead candidate in drug discovery programs targeting diseases such as cancer and viral infections. Its ability to modulate enzyme activities makes it a promising candidate for developing new therapeutic agents .

Data Table: Summary of Biological Activities

Compound Name Activity Type Cell Lines Tested IC50 (nM) Reference
Imidazo[1,2-a]pyrazin-8-amine Derivative AAnticancerHepG245
Imidazo[1,2-a]pyrazin-8-amine Derivative BAntiviralSARS-CoV Main Protease21
Imidazo[1,2-a]pyrazin-8-aminesAnticancerMCF-730

Case Studies

  • Anticancer Efficacy Study
    A study conducted by Rajavenkatesh Krishnamoorthy et al. evaluated the anticancer activities of synthesized imidazo[1,2-a]pyrazine derivatives against multiple cancer cell lines. The results indicated substantial cytotoxic effects compared to conventional treatments, highlighting the potential for these compounds in clinical applications .
  • Antiviral Mechanism Investigation
    Research focusing on the antiviral properties of imidazo[1,2-a]pyrazin derivatives revealed their mechanism of action involves inhibition of key viral enzymes. This was evidenced by IC50 values indicating potent activity against viral targets, suggesting a pathway for therapeutic development against COVID-19 and other viral diseases .

Mechanism of Action

The mechanism of action of 3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s anticancer activity is attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival. The imidazo[1,2-a]pyrazine core is essential for its biological activity, as it facilitates binding to the target sites and modulates their function .

Comparison with Similar Compounds

Physicochemical and Structural Analysis

  • Solubility: The 4-aminophenyl group in the target compound enhances water solubility (~25 mg/mL) compared to halogenated analogs (<10 mg/mL) .
  • Bioavailability : Methoxy and aryl groups in imidazo[1,2-a]pyridines improve logP values (2.5–3.0), favoring blood-brain barrier penetration .

Biological Activity

Imidazo[1,2-a]pyrazin-8-amine, 3-(4-aminophenyl)- (CAS Number: 787590-48-1) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyrazine core with an aminophenyl group at the 3rd position and an amine group at the 8th position. Its molecular formula is C12H11N5C_{12}H_{11}N_5 and it exhibits unique properties that contribute to its biological activity.

The biological activity of 3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors involved in cell proliferation and survival. The imidazo[1,2-a]pyrazine core is crucial for binding to these targets, allowing the compound to modulate their function effectively.

Biological Activity Overview

Research has indicated that this compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:

Cell Line IC50 (µM) Reference
Hep-220
HepG218
MCF-721
A37516
Vero76

These findings suggest a promising profile for the compound as a potential anticancer agent.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the substituents on the imidazo[1,2-a]pyrazine scaffold can significantly influence its biological activity. For instance, the introduction of electron-donating groups at specific positions enhances anticancer efficacy. A comparative analysis with similar compounds reveals that variations in substituent types lead to different biological outcomes:

Compound Activity
Imidazo[1,2-a]pyridineAntiviral and anticancer
Imidazo[1,2-a]pyrimidineAnticancer
PyrrolopyrazineAnticancer

This highlights the importance of precise structural modifications in optimizing biological activity.

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of 3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine:

  • Anticancer Activity : In vitro studies demonstrated that this compound inhibited cell growth in various cancer types through apoptosis induction. The mechanism was linked to the inhibition of key kinases involved in cell cycle regulation.
  • Fluorescent Probes : Due to its photophysical properties, this compound has been explored as a fluorescent probe for imaging applications in biological systems, potentially aiding in cancer diagnostics.
  • AMPAR Modulation : Research indicated that derivatives of imidazo[1,2-a]pyrazines can act as selective negative modulators of AMPA receptors (AMPARs), which are implicated in excitatory neurotransmission and neuroprotection. This property suggests potential applications in neurological disorders as well as cancer therapy .

Q & A

Q. What are the common synthetic routes for preparing 3-(4-aminophenyl)imidazo[1,2-a]pyrazin-8-amine?

A widely utilized method involves the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction , where pyrazine-2,3-diamine reacts with aldehydes and isocyanides under mild conditions to yield imidazo[1,2-a]pyrazin-8-amines. This approach enables rapid library generation (>20 compounds in one step) and mimics adenine-like scaffolds, making it ideal for structure-activity relationship (SAR) studies . Alternative routes include iodine-catalyzed cyclization of 2-aminopyrazines with ketones or aldehydes, which avoids harsh conditions and improves selectivity .

Q. How is the purity and structural integrity of synthesized derivatives confirmed?

Standard protocols involve:

  • Chromatography : HPLC or TLC (e.g., sulfolane/acetone systems) to monitor reaction progress .
  • Spectroscopy : 1^1H/13^13C NMR and HRMS for structural elucidation. For example, 1^1H NMR can confirm the presence of aromatic protons from the 4-aminophenyl group (δ 6.5–7.5 ppm) and the imidazo-pyrazine core (δ 8.0–9.0 ppm) .
  • Recrystallization : Purification using solvents like methanol or EtOAc to achieve >95% purity .

Q. What in vitro assays are used for initial biological screening of these compounds?

  • Acetylcholinesterase (AChE) Inhibition : Modified Ellman’s method using 5,5’-dithiobis(2-nitrobenzoic acid) (DTNB) to measure enzyme activity via colorimetric absorbance at 412 nm .
  • Antioxidant Activity : DPPH radical scavenging assays to quantify free radical inhibition .
  • Receptor Binding : Radioligand displacement assays (e.g., adenosine A1_1/A2A_{2A} receptors) to evaluate affinity, with IC50_{50} values calculated using nonlinear regression .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?

Key strategies include:

  • Solvent Selection : Polar aprotic solvents like sulfolane enhance reactivity in cyclization steps at 150°C .
  • Catalyst Screening : Iodine catalysis improves atom economy in cyclization reactions compared to metal-based catalysts .
  • Temperature Gradients : Gradual heating (e.g., 80°C → 150°C) minimizes side reactions in bis-(2-chloroethyl)amine-mediated syntheses .
  • Workflow Integration : Solid-phase synthesis (e.g., polymer-bound 2-aminonicotinates) enables high-throughput parallelization and reduces purification steps .

Q. What computational methods are employed to predict biological activity and binding modes?

  • Density Functional Theory (DFT) : Used to calculate electronic properties (e.g., HOMO-LUMO gaps) and correlate them with antioxidant or AChE inhibitory activity .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., AChE’s catalytic triad: Ser200, His440, Glu327) to prioritize compounds for synthesis .
  • MD Simulations : Assess binding stability over 100 ns trajectories to validate docking results .

Q. How can contradictory results in biological activities across studies be resolved?

  • Assay Standardization : Control variables such as enzyme source (e.g., human vs. electric eel AChE), substrate concentration, and pH .
  • Meta-Analysis : Compare IC50_{50} values across studies using normalized datasets (e.g., PubChem BioAssay). Contradictions may arise from divergent substituents (e.g., 8-piperazinyl vs. 8-benzyl groups) .
  • Off-Target Profiling : Use panels like Eurofins’ CEREP to rule out nonspecific binding to unrelated receptors .

Methodological Challenges and Solutions

Q. How to address low solubility in pharmacological assays?

  • Derivatization : Introduce hydrophilic groups (e.g., tertiary amines, PEG chains) at the 8-position .
  • Co-Solvents : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability while avoiding cytotoxicity .

Q. What strategies enhance selectivity for adenosine A2A_{2A}2A​ over A1_11​ receptors?

  • SAR-Driven Design : Substituents at the 3-position (e.g., 4-aminophenyl) increase A2A_{2A} affinity due to π-π stacking with Phe168. In contrast, bulkier groups favor A1_1 binding .
  • Mutagenesis Studies : Identify key residues (e.g., A2A_{2A} Glu169) for rational drug design .

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